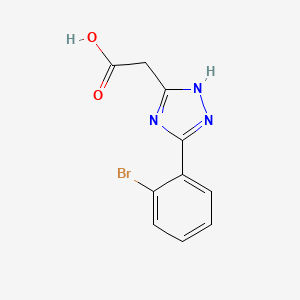

2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-7-4-2-1-3-6(7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMGJDSFKIGISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the triazole ring through cyclization of appropriate precursors. Subsequent reactions introduce the acetic acid moiety. The following table summarizes key synthetic routes:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | 2-Bromobenzylamine, hydrazine | Heat under reflux |

| 2 | Acetylation | Acetic anhydride | Room temperature |

| 3 | Purification | Ethanol | Recrystallization |

Antimicrobial Properties

Research indicates that compounds featuring the triazole moiety exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For instance, it has shown an IC50 value comparable to standard antibiotics in certain assays .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study indicated that derivatives of triazoles could reduce levels of pro-inflammatory mediators such as TNF-α and IL-6 significantly . The following table summarizes some key findings:

| Study | Activity Assessed | IC50 Value (µM) |

|---|---|---|

| Study A | COX-1 Inhibition | 12.47 |

| Study B | COX-2 Inhibition | 0.04 |

| Study C | TNF-α Reduction | Not specified |

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent research. The compound has demonstrated cytotoxic effects against several cancer cell lines including AGS and HCT-116 with IC50 values indicating potent activity . Notably, its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can chelate metal ions in enzyme active sites, inhibiting their function.

- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival by altering the expression levels of various cytokines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, treatment with the compound significantly reduced swelling compared to controls.

- Anticancer Studies : A study involving human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₈BrN₃O₂.

- Functional Groups : Bromophenyl (electron-withdrawing group), triazole (heterocyclic ring), and acetic acid (carboxylic acid for salt formation).

Comparison with Structurally Similar Compounds

2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid

- Structure : Substitution of the bromophenyl group with a thiophene ring.

- Molecular Formula : C₈H₇N₃O₂S.

- Key Differences :

- Applications: Potential antimicrobial activity, though less studied than bromophenyl derivatives .

2-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazol-5-yl]acetic Acid

- Structure : tert-Butylphenyl substituent at the triazole 3-position.

- Molecular Formula : C₁₄H₁₇N₃O₂.

- Lipophilicity: Higher XlogP (~3.5) due to the nonpolar tert-butyl group, enhancing membrane permeability but risking solubility issues .

- Applications : Studied for agrochemical uses due to enhanced stability .

[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid

- Structure : Pyridinyl substituent at triazole 3-position.

- Molecular Formula : C₉H₈N₄O₂.

- Key Differences :

- Applications : Explored for antitumor and anti-inflammatory activity .

Pharmacological and Chemical Properties Comparison

Preparation Methods

Synthesis via Reflux of Hydrazinecarbothioamide Precursors and Subsequent Acetic Acid Substitution

A prominent method involves the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones as key intermediates, which are then converted into the target acetic acid derivatives.

Step 1: Formation of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

- Starting materials: 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides.

- Reaction conditions: Reflux with 2 equivalents of KOH in aqueous medium.

- Work-up: Cooling and neutralization with acetic acid.

- Outcome: Formation of triazole-thione derivatives (compounds 4a-4c).

Step 2: Conversion to 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acids

- Reaction conditions: Refluxing compounds 4a-4c in 0.1 mol NaOH solution.

- Reagent: 2-chloroacetic acid in 2-propanol medium.

- Outcome: Introduction of the acetic acid moiety via nucleophilic substitution, yielding compounds 5a-5c.

Step 3: Formation of Salts

- Salts (6a-6o) are prepared by reacting compounds 5a-5c with organic amines or inorganic salts in 2-propanol or water.

-

- Elemental analysis (CHNS) using Elementar Vario L cube.

- ^1H NMR spectroscopy at 400 MHz in DMSO-d6.

- Gas chromatography-mass spectrometry (GC-MS) for purity and structure confirmation.

Summary Table 1: Key Reaction Parameters for Preparation via Hydrazinecarbothioamide Route

| Step | Reactants | Conditions | Solvent | Product Type | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides + KOH | Reflux, aqueous KOH (2 eq.) | Water | 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones (4a-4c) | High purity confirmed by CHNS, NMR, GC-MS |

| 2 | Compounds 4a-4c + NaOH + 2-chloroacetic acid | Reflux in 0.1 mol NaOH | 2-Propanol | 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acids (5a-5c) | Efficient acetic acid substitution |

| 3 | Compounds 5a-5c + organic amines/inorganic salts | Room temperature | 2-Propanol or water | Salts of acetic acid derivatives (6a-6o) | Salt formation for enhanced properties |

This method is well-documented for synthesizing a variety of substituted triazole derivatives with bromophenyl groups and acetic acid functionalities, providing a robust route with clear analytical characterization.

Alternative Cyclization Approaches via Activated Dihydrazones for Triazole Core Formation

While the above method focuses on 1,2,4-triazoles, related scalable synthetic strategies have been reported for bromophenyl-substituted triazoles, which could be adapted or serve as inspiration for 1,2,4-triazole derivatives.

Cyclization of Activated Dihydrazones

- A process involves the formation of the triazole ring by cyclization of an activated dihydrazone intermediate.

- This method avoids chromatographic purification, uses telescoped steps, and achieves good overall yields (~48% over four steps).

- The process is scalable to >100 g quantities and yields high purity products (~99%).

Though this method was reported for 2-(3-bromophenyl)-2H-1,2,3-triazole, the principles of cyclization and telescoping steps may be adapted for 1,2,4-triazole analogues with appropriate modifications.

General Cycloaddition and Substitution Strategies for Triazole Derivatives

Other reported methods for triazole derivatives, especially 1,2,3-triazoles, involve cycloaddition reactions between azides and β-ketoesters, followed by substitution or hydrolysis steps to introduce acidic groups.

-

- Reactants: β-ketoesters and azides.

- Conditions: Stirring in acetonitrile at 50 °C overnight with DBU base.

- Purification: Flash chromatography.

- Products: 5-substituted triazoles with acidic functionalities.

Phase-Transfer Catalysis for Hydroxy-Triazole Acids

- Using tetrabutylammonium bromide and KOH in diethyl ether.

- Followed by acidification to precipitate free acid forms.

-

- Ester intermediates are hydrolyzed under basic conditions (KOH) and acidified to yield free acids.

Though these methods are primarily for 1,2,3-triazoles, the hydrolysis and substitution strategies may inform synthetic design for 1,2,4-triazole acetic acid derivatives.

Patent-Reported Methods for Related Triazole Derivatives

European patents describe preparation routes for N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines, which share the 1,2,4-triazole core and bromophenyl substitution.

-

- Synthesis involves coupling of 4-bromoaniline with 5-amino-1,2,4-triazole-3-sulfonyl chloride derivatives.

- Halogenation steps are carefully controlled, often performed below 0 °C to avoid side reactions.

- The processes aim to improve yields and reduce reaction times compared to prior methods.

Though these patents focus on sulfonamide derivatives, the halogenation and coupling strategies provide insight into handling bromophenyl-substituted triazoles and controlling regioselectivity and substitution patterns.

Summary and Comparative Table of Preparation Methods

Research Findings and Analytical Data

- The hydrazinecarbothioamide route (Method 1) produced 21 novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their acetic acid derivatives, confirmed by elemental analysis, ^1H NMR, and GC-MS.

- The telescoped cyclization approach (Method 2) achieved a 48% overall yield with 99% purity on a >100 g scale, demonstrating potential for industrial scale-up.

- Spectroscopic data (NMR, IR, HRMS) are essential for confirming the structure and purity of the synthesized compounds across methods.

- Reaction conditions such as temperature, solvent choice, and pH control critically influence yields and purity.

Q & A

Q. What are the established synthetic routes for 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives?

The compound is typically synthesized via cyclization of 2-bromobenzoyl hydrazinecarbothioamide precursors under reflux conditions. Derivatives, such as salts, are formed by reacting the parent acid with organic amines (e.g., morpholine, dimethylamine) or inorganic salts (e.g., KHCO₃) in solvents like 2-propanol or water. Structural confirmation relies on elemental analysis (CHNS), ¹H-NMR for proton environment analysis, and chromatographic mass spectrometry for molecular weight validation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Elemental analysis (CHNS) to confirm stoichiometry.

- ¹H-NMR spectroscopy to resolve proton environments (e.g., aromatic protons, triazole/acetate methylene groups).

- Chromatographic mass spectrometry for molecular ion identification and purity assessment.

These techniques collectively validate synthetic success and structural integrity .

Q. What are the primary challenges in handling intermediates during synthesis?

Some intermediates, such as nitration precursors, are thermally unstable and prone to decomposition or explosion. Strict temperature control (<0°C), inert atmospheres, and avoidance of moisture are recommended. Hazard assessments should precede scale-up efforts .

Advanced Research Questions

Q. How do substituents on the triazole ring or counterion selection influence biological activity?

- Cation effects : Potassium salts exhibit superior actoprotective activity compared to sodium or morpholine derivatives, likely due to enhanced bioavailability or solubility. For example, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate showed 6.32% higher efficacy than riboxin in fatigue reduction assays .

- Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) improve stability but may reduce solubility. Benzylidene substituents can diminish activity, while thiophene derivatives enhance pharmacological profiles .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Comparative pharmacokinetics : Assess bioavailability and metabolic stability of salts (e.g., potassium vs. sodium).

- Solubility assays : Measure solubility in physiological buffers to correlate with in vivo efficacy.

- In vitro screening : Use targeted assays (e.g., superoxide scavenging) to isolate substituent-specific effects before in vivo testing .

Q. What optimization strategies improve synthetic yield and purity?

- Solvent selection : Propan-2-ol enhances cyclization efficiency and recrystallization purity.

- Reaction time/temperature : Reflux durations of 3–4 hours balance yield and side-product formation.

- Purification : Recrystallization from 2-propanol or water removes unreacted precursors, achieving ≥98% purity .

Q. What mechanistic insights explain the compound’s in vitro vs. in vivo activity discrepancies?

While hydroxy-substituted derivatives act as potent superoxide scavengers in vitro, poor membrane permeability or rapid metabolism may limit in vivo anti-inflammatory effects. Hybridization with prodrug strategies (e.g., esterification) could improve tissue penetration .

Methodological Considerations

Q. How to design experiments to evaluate actoprotective or anti-inflammatory mechanisms?

- In vitro : Use superoxide dismutase (SOD) mimic assays to quantify radical scavenging.

- In vivo : Employ models like carrageenan-induced paw edema or forced swim tests, with rigorous controls for dose-response relationships .

Q. What computational tools support structure-activity relationship (SAR) studies?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular docking : Map interactions with biological targets (e.g., SOD enzymes) to guide substituent design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.